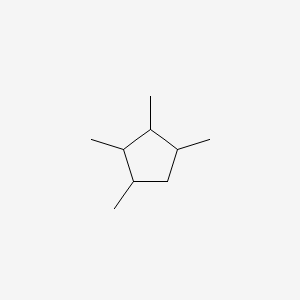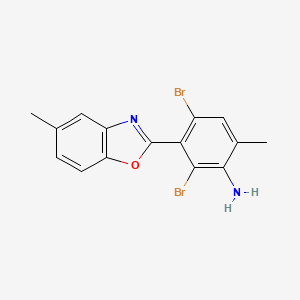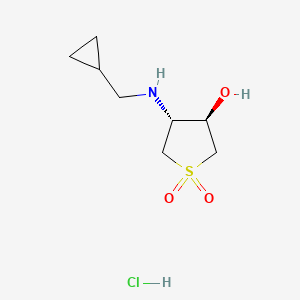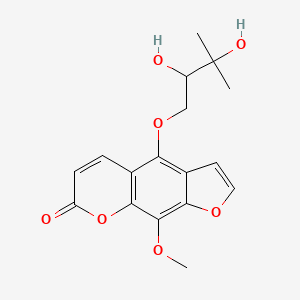
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and biological interactions.
Métodos De Preparación
The synthesis of N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives Major products formed from these reactions include ketone, amine, and substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Studied for its potential anti-inflammatory effects.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals .
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
N-(7-hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-5(13)11-7-3-4-8-10(9(7)14)15-6(2)12-8/h3-4,14H,1-2H3,(H,11,13) |
Clave InChI |
VVYDBGMEZIYKIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C(=C(C=C2)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


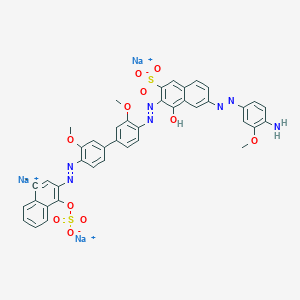

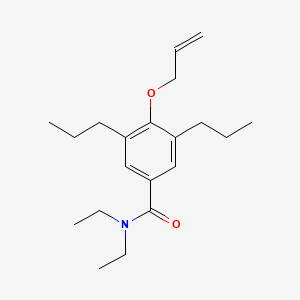
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)

![4-Chloro-2-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one](/img/structure/B13798611.png)
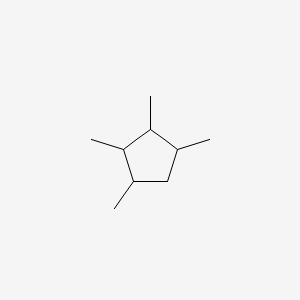
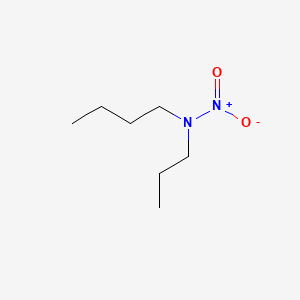
![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)
